2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole
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Overview
Description
2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a fluorophenyl group, a methyl group, and a pyridazinyl group linked via a thioether bond to a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methyl groups. The pyridazinyl group is then attached via a thioether linkage to the methylbenzyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazinyl group can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridazinyl groups can play crucial roles in binding to the active site of the target, while the fluorophenyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
- 2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole
Uniqueness
2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-[(3-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3S2/c1-14-4-3-5-16(12-14)13-27-20-11-10-19(25-26-20)21-15(2)24-22(28-21)17-6-8-18(23)9-7-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCRNNUOCOMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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